3-Chlorophenyl hydrazinecarboxylate

Catalog No.
S13053159
CAS No.
194419-63-1
M.F
C7H7ClN2O2
M. Wt
186.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chlorophenyl hydrazinecarboxylate

CAS Number

194419-63-1

Product Name

3-Chlorophenyl hydrazinecarboxylate

IUPAC Name

(3-chlorophenyl) N-aminocarbamate

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

InChI

InChI=1S/C7H7ClN2O2/c8-5-2-1-3-6(4-5)12-7(11)10-9/h1-4H,9H2,(H,10,11)

InChI Key

LEJFNODWSIFKGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC(=O)NN

3-Chlorophenyl hydrazinecarboxylate is an organic compound characterized by the presence of a chlorophenyl group attached to a hydrazinecarboxylate moiety. Its molecular formula is C7H8ClN2O2C_7H_8ClN_2O_2, with a molecular weight of approximately 174.6 g/mol. The compound features a hydrazine functional group, which consists of two nitrogen atoms connected by a single bond, and a carboxylate group that contributes to its reactivity and potential biological activity.

The chemical reactivity of 3-Chlorophenyl hydrazinecarboxylate is primarily attributed to the hydrazine and carboxylate functionalities. It can participate in various reactions, including:

  • Nucleophilic Substitution: The hydrazine nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: It can react with aldehydes or ketones to form hydrazones, which are important intermediates in organic synthesis.
  • Mitsunobu Reaction: This compound can be utilized as a catalyst in Mitsunobu reactions, where it facilitates the conversion of alcohols to esters or ethers through the formation of azodicarboxylates .

Research indicates that compounds related to 3-Chlorophenyl hydrazinecarboxylate exhibit significant biological activities, including:

  • Antimicrobial Properties: Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in pharmaceuticals.
  • Anticancer Activity: Some derivatives have shown promise as anticancer agents, possibly due to their ability to interfere with cellular processes or induce apoptosis in cancer cells .
  • Enzyme Inhibition: Certain hydrazinecarboxylates have been studied for their potential to inhibit specific enzymes, which could be beneficial in treating diseases related to enzyme dysregulation.

The synthesis of 3-Chlorophenyl hydrazinecarboxylate typically involves the following steps:

  • Formation of Hydrazine: The starting material is often 3-chlorophenylhydrazine, which can be synthesized from phenylhydrazine and chlorinated aromatic compounds.
  • Carboxylation: The hydrazine compound is then reacted with an appropriate carboxylic acid or its derivative (such as an acid chloride) under controlled conditions (e.g., in methanol at room temperature) to yield the desired carboxylate .
  • Purification: The product is purified using techniques like recrystallization or chromatography.

3-Chlorophenyl hydrazinecarboxylate has several applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it is investigated for use in drug development, particularly for antimicrobial and anticancer therapies.
  • Agriculture: It may serve as an agrochemical for pest control due to its potential insecticidal properties.
  • Organic Synthesis: Its utility as a reagent in organic reactions makes it valuable for synthesizing complex organic molecules.

Studies on the interactions of 3-Chlorophenyl hydrazinecarboxylate with biological targets are crucial for understanding its mechanism of action. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • In vitro and In vivo Testing: Conducting assays to determine the biological effects and toxicity profiles of the compound in cell cultures and animal models.

Several compounds share structural features with 3-Chlorophenyl hydrazinecarboxylate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylateContains two chlorine substituents on the phenyl ringEnhanced reactivity in catalytic applications
4-Nitrophenyl hydrazinecarboxylateContains a nitro group instead of chlorineNotable for its strong electron-withdrawing properties
Phenyl hydrazinecarboxylic acidLacks halogen substituentsMore straightforward synthesis and lower toxicity

The uniqueness of 3-Chlorophenyl hydrazinecarboxylate lies in its specific chlorination pattern, which influences its reactivity and biological activity compared to these similar compounds.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

186.0196052 g/mol

Monoisotopic Mass

186.0196052 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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